molecular formula C14H12O3 B592770 trans-Resveratrol-d4

trans-Resveratrol-d4

Cat. No.: B592770
M. Wt: 232.27 g/mol
InChI Key: LUKBXSAWLPMMSZ-RRQWMZAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Resveratrol-d4: is a deuterium-labeled analog of trans-Resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol-d4 typically involves the incorporation of deuterium atoms into the trans-Resveratrol molecule. One common method is the catalytic hydrogenation of trans-Resveratrol using deuterium gas (D2) in the presence of a palladium catalyst. This process selectively replaces hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterium gas and palladium catalysts is optimized for industrial applications to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: trans-Resveratrol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-Resveratrol-d4 is used as an internal standard in mass spectrometry to quantify trans-Resveratrol levels in various samples. Its deuterium labeling allows for precise tracking and measurement .

Biology: In biological research, this compound is used to study the metabolic pathways and bioavailability of trans-Resveratrol. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in living organisms .

Medicine: this compound is employed in pharmacokinetic studies to evaluate the efficacy and safety of trans-Resveratrol-based therapies. It aids in determining the optimal dosage and delivery methods for therapeutic applications .

Industry: In the food and beverage industry, this compound is used to fortify products with trans-Resveratrol, enhancing their health benefits. It is also used in the development of dietary supplements and nutraceuticals .

Mechanism of Action

trans-Resveratrol-d4 exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: trans-Resveratrol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts .

Biological Activity

trans-Resveratrol-d4 is a deuterated form of trans-resveratrol, a naturally occurring polyphenolic compound predominantly found in grapes and red wine. This compound has garnered significant attention due to its wide-ranging biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The deuteration of trans-resveratrol enhances its stability and bioavailability, making it a valuable subject for research in pharmacology and therapeutic applications.

This compound retains the core structure of trans-resveratrol, which consists of two phenolic rings connected by a double bond. This structure is crucial for its biological activity, as it allows for interaction with various cellular targets. The mechanisms through which this compound exerts its effects include:

  • Activation of Sirtuins : this compound activates sirtuins (SIRT1), a family of proteins involved in cellular stress responses and longevity. This activation leads to enhanced DNA repair mechanisms and metabolic regulation .
  • Endothelial Function : It promotes the activity of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production, which is vital for vascular health and blood flow regulation .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .

1. Anti-inflammatory Effects

This compound has been shown to inhibit the release of inflammatory cytokines and reactive oxygen species (ROS) from human eosinophils. In vitro studies revealed that treatment with trans-resveratrol significantly reduced eosinophil degranulation and mediator production in a concentration-dependent manner, comparable to glucocorticoids .

Concentration (μM)EPO Release (%)Inhibition (%)
056.2 ± 0.50
127.3 ± 0.551.5
1015.6 ± 0.572.2
10011.4 ± 0.579.8

2. Anticancer Properties

Research indicates that trans-resveratrol can upregulate tumor suppressor genes such as TP53 in cancer cell lines, enhancing DNA repair pathways . Additionally, it has been shown to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

3. Cardioprotective Effects

Clinical studies have demonstrated that trans-resveratrol improves cardiovascular health by enhancing endothelial function and reducing arterial stiffness . The compound's ability to modulate lipid profiles also contributes to its cardioprotective effects.

Case Studies

Several studies have highlighted the efficacy of trans-resveratrol in clinical settings:

  • A study involving healthy participants consuming trans-resveratrol supplements showed improvements in vascular health markers, including increased NO levels and reduced blood pressure .
  • Research on the anti-inflammatory effects of trans-resveratrol on patients with chronic inflammatory conditions revealed significant reductions in inflammatory markers after supplementation with doses ranging from 75 to 500 mg/day .

Q & A

Basic Research Questions

Q. What is the role of trans-Resveratrol-d4 in experimental design, and how does it differ from non-deuterated resveratrol?

trans-Resveratrol-d4 is primarily used as an internal standard in quantitative assays (e.g., LC-MS/MS) to improve accuracy by correcting for matrix effects, ionization efficiency, and instrument variability . Unlike non-deuterated resveratrol, its deuterium labeling ensures distinct mass spectral signatures, enabling precise tracking of parent and metabolite concentrations in complex biological samples. Methodologically, researchers should validate its stability under experimental conditions (e.g., pH, temperature) and confirm no isotopic exchange occurs during extraction .

Q. How should trans-Resveratrol-d4 be prepared and standardized for in vitro studies?

  • Preparation : Dissolve in DMSO or ethanol (common solvents for resveratrol derivatives) at a stock concentration (e.g., 10 mM), ensuring solubility via sonication or heating (37°C).
  • Standardization : Validate purity (>98%) using HPLC-UV or NMR, and confirm deuterium incorporation via high-resolution mass spectrometry (HRMS) .
  • Dose Selection : Use molar equivalence to non-deuterated resveratrol but adjust for isotopic mass differences in kinetic studies .

Q. What analytical techniques are most reliable for detecting trans-Resveratrol-d4 in biological matrices?

  • LC-MS/MS : Employ a C18 column with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) and monitor transitions like m/z 231→135 for trans-Resveratrol-d4 vs. m/z 227→143 for non-deuterated resveratrol .
  • Validation Parameters : Include linearity (R² >0.99), recovery (>85%), and limits of detection (LOD <1 ng/mL) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence metabolic stability and pharmacokinetic studies?

Deuterium labeling can alter metabolic half-life due to the kinetic isotope effect (KIE), where C-D bonds resist enzymatic cleavage compared to C-H bonds. For example, trans-Resveratrol-d4 may exhibit prolonged hepatic stability in CYP450-mediated metabolism assays . However, researchers must compare results to non-deuterated controls to isolate isotopic artifacts. Recent studies show conflicting data on whether deuteration enhances bioavailability, necessitating in vivo validation .

Q. What experimental strategies resolve contradictions in data on trans-Resveratrol-d4’s bioactivity compared to non-deuterated resveratrol?

  • Dose-Response Analysis : Test equimolar concentrations across cell lines (e.g., HepG2, Caco-2) to differentiate isotopic effects from true pharmacological activity .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR models to identify if deuterium impacts resveratrol’s interaction with targets like SIRT1 or NF-κB .
  • Meta-Analysis : Aggregate data from multiple labs to account for variability in cell culture conditions, assay protocols, and resveratrol sourcing .

Q. Can this compound be used to study resveratrol’s synergistic effects with other polyphenols in complex matrices?

Yes, but with caveats:

  • Competitive Binding : Deuterated resveratrol may exhibit altered binding kinetics when co-administered with compounds like quercetin or curcumin. Use surface plasmon resonance (SPR) to quantify affinity changes .
  • Metabolic Interference : In hepatic microsomes, deuterium labeling could shift CYP450 enzyme preference, affecting metabolite profiles. Pair with untargeted metabolomics to map pathway alterations .

Q. What are the limitations of using trans-Resveratrol-d4 in translational research on age-related diseases?

  • Bioavailability Discrepancies : While deuterated forms improve analytical precision, they may not fully replicate the pharmacokinetics of dietary resveratrol in humans due to gut microbiota interactions .
  • Tissue-Specific Effects : Deuterium’s impact on blood-brain barrier penetration remains understudied; combine with PET imaging using radiolabeled analogs for brain uptake studies .

Q. Methodological Challenges and Solutions

Q. How can researchers address variability in trans-Resveratrol-d4’s stability across experimental models?

  • Stability Testing : Pre-screen degradation in buffers (e.g., PBS, cell media) under experimental conditions (e.g., 48-hour incubation). Add antioxidants (e.g., ascorbic acid) if oxidation is observed .
  • Batch Consistency : Source from suppliers with ISO-certified synthesis protocols and request certificates of analysis (CoA) for each batch .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of trans-Resveratrol-d4?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Error Propagation : Account for deuterium-related variability using Monte Carlo simulations .
  • Multiplicity Correction : Apply Benjamini-Hochberg adjustments in omics studies to reduce false positives .

Q. Critical Research Gaps

  • Isotopic Artifacts : Systematic studies comparing deuterated/non-deuterated forms in in vivo models are needed to clarify bioequivalence .
  • Synergistic Mechanisms : High-throughput screens (e.g., CRISPR-Cas9 libraries) could identify co-targets affected by deuterium labeling .

Properties

IUPAC Name

5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-RRQWMZAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.
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Synthesis routes and methods II

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Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
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Synthesis routes and methods III

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50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
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